molecular formula C6H7NO3 B109238 Ethyl oxazole-2-carboxylate CAS No. 33036-67-8

Ethyl oxazole-2-carboxylate

Cat. No. B109238
CAS RN: 33036-67-8
M. Wt: 141.12 g/mol
InChI Key: JYQRCIRWXOYCLA-UHFFFAOYSA-N
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Description

Ethyl oxazole-2-carboxylate is a chemical compound with the molecular formula C6H7NO3 . It has a molecular weight of 141.13 . The IUPAC name for this compound is ethyl 1,3-oxazole-2-carboxylate .


Synthesis Analysis

Oxazole derivatives have been synthesized for various purposes due to their wide spectrum of biological activities . The synthesis of oxazoline, a related compound, involves various protocols based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

The InChI code for Ethyl oxazole-2-carboxylate is 1S/C6H7NO3/c1-2-9-6(8)5-7-3-4-10-5/h3-4H,2H2,1H3 . This indicates that the compound has a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .


Chemical Reactions Analysis

The reaction mechanism for oxazoline synthesis from ketones involves a nucleophilic addition at the electrophilic center of the ketones, followed by intramolecular cyclization .


Physical And Chemical Properties Analysis

Ethyl oxazole-2-carboxylate is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Substituted Oxazoles

  • Versatile Intermediate for Oxazole Synthesis : Ethyl 2-chlorooxazole-4-carboxylate serves as an intermediate in synthesizing diverse substituted oxazoles, utilizing regiocontrolled halogenation and palladium-catalyzed coupling reactions (Hodgetts & Kershaw, 2002).
  • Direct Alkenylation, Benzylation, and Alkylation : Direct and regioselective modifications of ethyl oxazole-4-carboxylate with various halides have been achieved using palladium acetate and cesium carbonate (Verrier, Hoarau, & Marsais, 2009).
  • (Hetero)arylation of Ethyl Oxazole-4-Carboxylate : This process allows for the efficient synthesis of (hetero)arylated oxazoles, contributing to the creation of natural products like balsoxin and texaline (Verrier et al., 2008).

Applications in Organic Synthesis

  • Photooxygenation of Oxazoles : Oxazoles can act as masked forms of activated carboxylic acids, useful in synthesizing macrolides like recifeiolide and curvularin (Wasserman, Gambale, & Pulwer, 1981).
  • Synthesis of Chiral 2-Aminoalkyloxazole-4-Carboxylates : Utilized in N-acylation reactions for producing oxazole esters, contributing to medicinal chemistry (Cox, Prager, & Svensson, 2003).
  • Functionalized 1,3-Oxazoline-2-thiones Synthesis : Demonstrates the versatility of ethyl oxazole-4-carboxylate derivatives in organic synthesis under solvent-free conditions (Yavari et al., 2008).

Biomedical Research

  • Transthyretin Amyloidogenesis Inhibitors : Oxazoles bearing a C(4) carboxyl group were synthesized and evaluated for inhibiting amyloid fibril formation, indicating potential therapeutic applications (Razavi et al., 2005).

Crystallographic and Spectroscopic Studies

  • Structural Analysis : The crystal structure of related compounds like ethyl 2-aminooxazole-5-carboxylate has been determined, providing insights into molecular interactions and properties (Kennedy et al., 2001).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-9-6(8)5-7-3-4-10-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQRCIRWXOYCLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594116
Record name Ethyl 1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl oxazole-2-carboxylate

CAS RN

33036-67-8
Record name Ethyl 1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl oxazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RH Good, G Jones - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… a similar yield of ethyl oxazole2-carboxylate (12). Singh and Ullman have shown that … (b) Similar irradiation of the ethyl ester (3) gave ethyl oxazole-2-carboxylate (12), mp 8&85* (…
Number of citations: 13 pubs.rsc.org
M Jiang, A Amedi, MCW Huizenga… - Discovery of … - scholarlypublications …
Monoacylglycerol lipase (MAGL) is a serine hydrolase and plays an important role in regulating endocannabinoid signaling and lipid metabolism. 1, 2 MAGL inhibitors are thought to be …

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